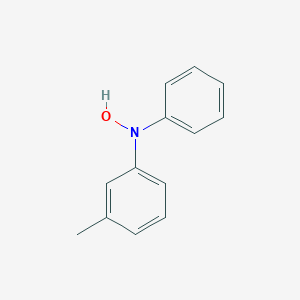
N-Hydroxy-3-methyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-methyl-N-phenylaniline, commonly known as NMPHA, is an organic compound that belongs to the class of anilines. It is widely used in scientific research due to its unique properties and potential applications. NMPHA is a versatile compound that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NMPHA involves its ability to scavenge free radicals and inhibit the activity of enzymes such as tyrosinase. NMPHA has been found to have a strong radical scavenging activity, which is attributed to its ability to donate a hydrogen atom to a free radical. It has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Efectos Bioquímicos Y Fisiológicos
NMPHA has been found to have various biochemical and physiological effects, including its ability to protect against oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function. NMPHA has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMPHA has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility. It can be easily synthesized using different methods, and it has been found to have various applications in scientific research. However, NMPHA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of NMPHA, including its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects. NMPHA can also be studied for its potential use as a radical scavenger and antioxidant in food and cosmetic industries. Additionally, the development of new methods for the synthesis of NMPHA and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, N-Hydroxy-3-methyl-N-phenylaniline is a versatile compound that has various scientific research applications. It can be synthesized using different methods, and it has been found to have various biochemical and physiological effects. Although NMPHA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy. The study of NMPHA can lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
NMPHA can be synthesized using different methods, including the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitric acid, and the reaction of N-methyl-N-phenyl-p-phenylenediamine with sodium hypochlorite. The most commonly used method is the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, which yields NMPHA in high yield and purity.
Aplicaciones Científicas De Investigación
NMPHA has been found to have various scientific research applications, including as a radical scavenger, an antioxidant, a metal chelator, and a tyrosinase inhibitor. It has also been used as a precursor for the synthesis of other compounds, such as N-phenylhydroxylamine and N-phenylhydroxylamine sulfate. NMPHA has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
104613-43-6 |
|---|---|
Nombre del producto |
N-Hydroxy-3-methyl-N-phenylaniline |
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Clave InChI |
PLQVBLYEPJDZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



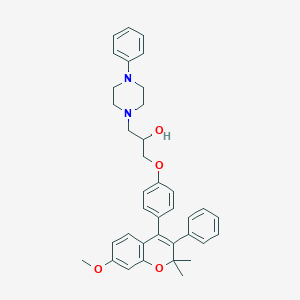
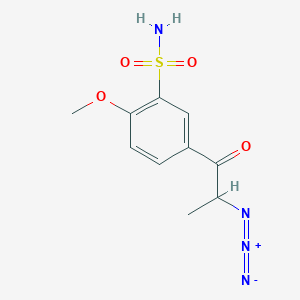
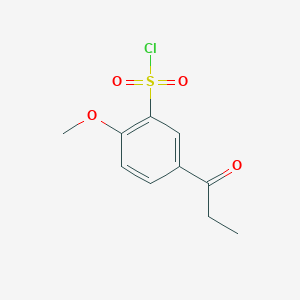


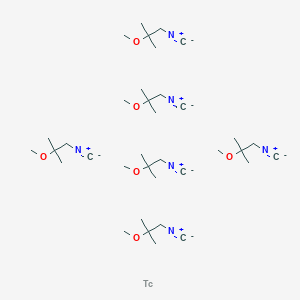





![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)